molecular formula C12H18ClNO2 B13553823 3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride

3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B13553823
M. Wt: 243.73 g/mol
InChI Key: RBMDPKIIKXQFRI-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3,5-dimethoxyphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3,5-dimethoxybenzaldehyde is reduced to form the corresponding amine, which then reacts with pyrrolidine to form the desired product. The reaction is usually carried out under mild conditions, often using sodium borohydride or similar reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)pyrrolidine
  • 3-(2,3-Dimethoxyphenyl)pyrrolidine

Uniqueness

3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-5-10(6-12(7-11)15-2)9-3-4-13-8-9;/h5-7,9,13H,3-4,8H2,1-2H3;1H

InChI Key

RBMDPKIIKXQFRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNC2)OC.Cl

Origin of Product

United States

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